Cas no 95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile)

3-Cyclopentyl-3-oxopropanenitrile structure
95882-33-0 structure
Nome del prodotto:3-Cyclopentyl-3-oxopropanenitrile
Numero CAS:95882-33-0
MF:C8H11NO
MW:137.179042100906
MDL:MFCD04114391
CID:803446
PubChem ID:13592118

3-Cyclopentyl-3-oxopropanenitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Cyclopentyl-3-oxopropanenitrile
    • 3-Cyclopentyl-3-oxo-propionitrile
    • Cyclopentanepropanenitrile,b-oxo-
    • 3-Cyclopentyl-3-oxopropionitrile
    • β-Oxocyclopentanepropanenitrile (ACI)
    • 95882-33-0
    • DB-080356
    • AKOS009236565
    • FOCJXECLIBAZSA-UHFFFAOYSA-N
    • PB32362
    • CHEMBL4593178
    • SY042272
    • EN300-129015
    • WS-01519
    • MFCD04114391
    • SCHEMBL573499
    • CS-0053864
    • DTXSID50544560
    • 3-cyclopentyl-3-oxo-propanenitrile
    • MDL: MFCD04114391
    • Inchi: 1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2
    • Chiave InChI: FOCJXECLIBAZSA-UHFFFAOYSA-N
    • Sorrisi: N#CCC(C1CCCC1)=O

Proprietà calcolate

  • Massa esatta: 137.08400
  • Massa monoisotopica: 137.084063974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 171
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 40.9Ų

Proprietà sperimentali

  • Densità: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 229.5±13.0 ºC (760 Torr),
  • Punto di infiammabilità: 92.6±19.8 ºC,
  • Solubilità: Leggermente solubile (4,4 g/l) (25°C),
  • PSA: 40.86000
  • LogP: 1.65938

3-Cyclopentyl-3-oxopropanenitrile Informazioni sulla sicurezza

3-Cyclopentyl-3-oxopropanenitrile Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

3-Cyclopentyl-3-oxopropanenitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124504-250mg
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0 98%
250mg
¥114.00 2024-04-23
eNovation Chemicals LLC
Y0989774-5g
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0 95%
5g
$850 2024-08-02
eNovation Chemicals LLC
Y1128563-500mg
3-Cyclopentyl-3-oxo-propionitrile
95882-33-0 95%
500mg
$185 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03196-25G
3-cyclopentyl-3-oxopropanenitrile
95882-33-0 97%
25g
¥ 5,808.00 2023-04-12
eNovation Chemicals LLC
Y1128563-5g
3-Cyclopentyl-3-oxo-propionitrile
95882-33-0 95%
5g
$890 2024-07-28
Chemenu
CM109223-1000g
3-cyclopentyl-3-oxopropanenitrile
95882-33-0 95+%
1000g
$4480 2021-08-06
eNovation Chemicals LLC
D495414-10G
3-cyclopentyl-3-oxopropanenitrile
95882-33-0 97%
10g
$335 2024-05-23
eNovation Chemicals LLC
D495414-1G
3-cyclopentyl-3-oxopropanenitrile
95882-33-0 97%
1g
$115 2023-05-13
eNovation Chemicals LLC
Y0989774-10g
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0 95%
10g
$1500 2024-08-02
TRC
C993163-25mg
3-Cyclopentyl-3-oxopropanenitrile
95882-33-0
25mg
$ 50.00 2022-06-06

3-Cyclopentyl-3-oxopropanenitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  70 °C; overnight, 70 °C
Riferimento
Preparation of arylquinoline derivatives as dual FABP inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of pyrazoloquinazolinone and pyrroloquinazolinone derivatives as mGluR2 allosteric modulators useful for treatment of neurological, psychiatric, and other disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  reflux; 50 min, reflux; overnight, reflux; reflux → rt
Riferimento
Preparation of quinazoline derivatives as RAF kinase modulators for treating cancers, inflammations and immune diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  65 °C; 16 h, 65 °C
1.2 Reagents: Water ;  cooled
1.3 pH 4 - 5
Riferimento
Preparation of substituted pyrimidines as modulators of MYC family proto-oncogene protein
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, reflux
1.2 Solvents: Water ;  pH 8
Riferimento
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 30 min, rt; 16 h, 105 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives which are useful in the treatment, amelioration or prevention of a viral disease
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 30 min, rt; 16 h, 105 °C
Riferimento
Preparation of oxothiazolopyridine carbonic acid derivatives for use as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -14.6 °C; 50 min, -14.6 °C; < -3 °C; 10 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C; overnight, 24 °C; 24 °C → 3 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 27 °C
Riferimento
Process for preparing enantiomerically enriched JAK inhibitors
, United States, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → 75 °C; 15 h, 70 °C
Riferimento
Preparation of Ruxolitinib intermediate
, China, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ;  pH 8
Riferimento
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

3-Cyclopentyl-3-oxopropanenitrile Raw materials

3-Cyclopentyl-3-oxopropanenitrile Preparation Products

3-Cyclopentyl-3-oxopropanenitrile Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95882-33-0)3-Cyclopentyl-3-oxopropanenitrile
A845486
Purezza:99%/99%/99%
Quantità:25.0g/50.0g/100.0g
Prezzo ($):301.0/501.0/852.0